N-(2,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a benzotriazinone core substituted with a 2,5-dimethoxyphenyl group. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a heterocyclic scaffold known for its diverse biological activities, including enzyme inhibition and antimicrobial properties . The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility or modulate receptor binding compared to unsubstituted phenyl analogs.
Properties
Molecular Formula |
C17H16N4O4 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C17H16N4O4/c1-24-11-7-8-15(25-2)14(9-11)18-16(22)10-21-17(23)12-5-3-4-6-13(12)19-20-21/h3-9H,10H2,1-2H3,(H,18,22) |
InChI Key |
FIRQMPOFVWZMJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide with structurally or functionally analogous compounds from the evidence:
Key Comparisons :
Structural Diversity: The target compound’s benzotriazinone core distinguishes it from benzothiazole derivatives (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide), which are optimized for agrochemical applications . Compared to N-(3,5-dimethylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide, the 2,5-dimethoxyphenyl group in the target compound may confer altered solubility or receptor interactions due to methoxy substitution patterns .
Functional Groups and Bioactivity: Azinphos-methyl shares the benzotriazinone moiety but is an organophosphate ester, highlighting how structural modifications (e.g., ester vs. acetamide) drastically alter applications (pesticide vs. Goxalapladib demonstrates the pharmaceutical relevance of acetamide derivatives with bulky substituents (e.g., trifluoromethyl groups), suggesting that the target compound’s methoxy groups could be optimized for similar therapeutic targets .
Physicochemical Properties: The water solubility of N-(3,5-dimethylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide (0.9 µg/mL) provides a benchmark for the target compound, which likely exhibits similar low solubility due to its aromatic and heterocyclic structure . Molecular weight differences (e.g., 308.33 g/mol for benzotriazinone analogs vs. 718.80 g/mol for Goxalapladib) reflect the impact of complex substituents on drug-likeness and bioavailability .
Research Findings :
- Toxicity Considerations : Azinphos-methyl’s classification as a pesticide underscores the importance of acetamide vs. ester linkages in reducing toxicity for pharmaceutical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
